molecular formula C18H18N2OS2 B2668988 N-(2-methylbenzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide CAS No. 895461-72-0

N-(2-methylbenzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide

Cat. No. B2668988
CAS RN: 895461-72-0
M. Wt: 342.48
InChI Key: WWWIZTGDRSBSLB-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide, also known as MBTP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been studied for its ability to modulate certain biological pathways, which could lead to the development of new treatments for various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel synthesis methods for thiazole derivatives, including compounds similar to N-(2-methylbenzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide, have been developed. For example, Faty, Youssef, and Youssef (2011) described microwave-assisted synthesis methods for novel pyrido[3,2-f][1,4]thiazepines, indicating more efficient synthesis processes for thiazole compounds (Faty, Youssef, & Youssef, 2011).

Anticancer Applications

Antimicrobial and Antifungal Applications

  • Thiazole compounds, including those similar to N-(2-methylbenzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide, have been investigated for their antimicrobial properties. Dawbaa et al. (2021) synthesized novel thiazole derivatives and evaluated their antimicrobial and cytotoxic activities (Dawbaa, Evren, Cantürk, Yurttaş, 2021).

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-12-3-6-15(7-4-12)22-10-9-18(21)20-14-5-8-17-16(11-14)19-13(2)23-17/h3-8,11H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWIZTGDRSBSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide

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